Product packaging for 3-(2-Aminophenoxy)propan-1-ol(Cat. No.:CAS No. 920268-18-4)

3-(2-Aminophenoxy)propan-1-ol

Cat. No.: B13510131
CAS No.: 920268-18-4
M. Wt: 167.20 g/mol
InChI Key: HLAYFCOBZAWOII-UHFFFAOYSA-N
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Description

Background and Contextual Significance of Aminophenoxypropanol Architectures

The aminophenoxypropanolamine backbone is a well-established pharmacophore found in a variety of biologically active compounds, most notably in the class of beta-blockers used to manage cardiovascular diseases. The specific arrangement of an aromatic ring, an ether linkage, a hydroxyl group, and an amino group confers the ability to interact with biological targets through a combination of hydrogen bonding, and hydrophobic interactions. The study of different isomers and derivatives of this basic structure continues to be an active area of research for the development of new therapeutic agents with improved selectivity and efficacy.

Structural Features and Functional Group Diversity of 3-(2-Aminophenoxy)propan-1-ol

This compound is a molecule characterized by a rich collection of functional groups that dictate its chemical behavior. The primary amino group (-NH2) attached to the benzene (B151609) ring, the ether linkage (-O-), and the primary alcohol (-OH) on the propanol (B110389) side chain all contribute to its multifunctionality. The ortho-position of the amino group relative to the phenoxy substituent creates specific steric and electronic effects that influence its reactivity and potential for intramolecular interactions.

Below is a table summarizing some of the key structural and chemical properties of this compound.

PropertyValueSource
Molecular Formula C9H13NO2 epa.gov
Molecular Weight 167.21 g/mol epa.gov
IUPAC Name This compound
CAS Number 920268-18-4 epa.gov

Note: Some properties are computed and may vary slightly from experimental values.

Conceptual Framework for Investigating Multifunctional Organic Compounds

The investigation of multifunctional organic compounds like this compound is guided by several key conceptual frameworks. These frameworks often revolve around understanding the interplay between the different functional groups within the molecule. acs.org The presence of both a nucleophilic amino group and a hydroxyl group, along with an aromatic ring, suggests that this compound can participate in a wide array of chemical transformations. Research into such compounds often explores their potential as building blocks in the synthesis of more complex molecules, their ability to form coordination complexes with metal ions, and their self-assembly into supramolecular structures. acs.org The study of hydrogen-bonded organic frameworks (HOFs), for instance, leverages the hydrogen bonding capabilities of functional groups like amines and alcohols to create porous materials with applications in gas storage and separation. acs.org

Overview of Research Trajectories and Academic Objectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. A primary academic objective would be the full characterization of its physical and chemical properties through experimental techniques.

Detailed Research Findings (Inferred from Related Compounds)

Given the limited direct research on this compound, the following table outlines potential areas of investigation and expected findings based on the known chemistry of its constituent functional groups and related aminophenoxypropanol derivatives.

Research AreaPotential Findings and Significance
Synthesis and Derivatization Development of efficient synthetic routes to produce this compound and its derivatives. The amino and hydroxyl groups provide reactive handles for creating a library of new compounds with diverse properties.
Spectroscopic Analysis Detailed analysis using NMR and IR spectroscopy to confirm the structure and understand the electronic environment of the molecule. The IR spectrum is expected to show characteristic peaks for N-H, O-H, C-O, and aromatic C-H stretches. libretexts.org The 1H NMR spectrum would provide information on the chemical shifts and coupling constants of the protons, aiding in structural elucidation. libretexts.org
Coordination Chemistry Investigation of its ability to act as a ligand for various metal ions. The amino and hydroxyl groups can chelate to metal centers, forming stable complexes with potential catalytic or material applications.
Medicinal Chemistry Exploration of its biological activity. While not a direct analogue of classical beta-blockers due to the primary amine on the ring, its structural similarity to other biologically active aminophenoxypropanolamines warrants investigation into its potential pharmacological effects.
Materials Science Use as a monomer in the synthesis of novel polymers or as a building block for the construction of supramolecular assemblies and hydrogen-bonded organic frameworks (HOFs). acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13510131 3-(2-Aminophenoxy)propan-1-ol CAS No. 920268-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYFCOBZAWOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607372
Record name 3-(2-Aminophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920268-18-4
Record name 3-(2-Aminophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Aminophenoxy Propan 1 Ol and Its Derived Analogues

Precursor Selection and Preparation Strategies for Enhanced Reactivity and Purity

The successful synthesis of the target compound and its derivatives hinges on the quality and reactivity of the starting materials. The primary precursors are an aromatic component, typically derived from 2-aminophenol (B121084), and a three-carbon aliphatic chain, such as a 3-halopropanol.

Optimization of Initial Reactant Synthesis for High Yield and Selectivity

Aromatic Precursor: 2-Aminophenol and Derivatives

2-Aminophenol is a key starting material, industrially synthesized via the catalytic hydrogenation of 2-nitrophenol. wikipedia.org Alternative methods include reduction with iron powder, though this can lead to purification challenges. wikipedia.orgchemicalbook.com For laboratory-scale synthesis and the preparation of substituted analogues, the primary challenge lies in achieving regioselectivity during the functionalization of a parent aniline or phenol.

A significant issue in reactions involving 2-aminophenol is its amphoteric nature and the competing nucleophilicity of the amino and hydroxyl groups. To enhance selectivity in subsequent reactions, one of the functional groups is often protected. For instance, chemoselective acetylation of the amino group to form N-(2-hydroxyphenyl)acetamide can be achieved with high conversion rates using enzymatic catalysis, such as with immobilized lipase. acs.orgresearchgate.net This protection strategy directs subsequent alkylation to the phenolic oxygen.

Interactive Data Table: Optimization of 2-Aminophenol Acetylation

Aliphatic Precursor: 3-Carbon Electrophiles

The "propan-1-ol" moiety is typically introduced using an electrophilic three-carbon synthon. Common choices include 3-chloropropan-1-ol and 3-bromopropan-1-ol. The synthesis of these precursors must be optimized to minimize impurities that could lead to side reactions. For instance, the preparation of 3-halopropanols from propane-1,3-diol requires controlled conditions to avoid the formation of di-halogenated or elimination byproducts.

Mechanistic Considerations in Precursor Functionalization Pathways

The generation of diverse analogues of 3-(2-aminophenoxy)propan-1-ol requires the functionalization of the aromatic ring. The directing effects of the hydroxyl and amino groups in 2-aminophenol are critical. Both are activating, ortho-, para- directing groups. This presents a challenge for achieving substitution at other positions. nih.gov

Recent advances in C-H functionalization offer pathways to overcome these innate reactivity patterns. For example, transition-metal-free protocols can achieve ortho-regioselective electrophilic alkylation of phenols. rsc.org Similarly, strategies for meta-C-H arylation of anilines and phenols have been developed using a norbornene-mediated relay process, which can override the natural directing effects of the functional groups. nih.gov Understanding these mechanisms allows for the rational design of precursors with substitution patterns that would be inaccessible through classical electrophilic aromatic substitution.

Core Synthetic Pathways for this compound

The construction of the ether linkage is the central transformation in the synthesis of this compound. Several strategies can be employed, with the Williamson ether synthesis being the most prominent.

Etherification Protocols: Advanced Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgyoutube.com In the context of this compound, the synthesis involves the deprotonation of a protected or unprotected 2-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 3-halopropanol.

Key Reaction:

2-Aminophenol (or protected derivative) + Base → 2-Aminophenoxide

2-Aminophenoxide + 3-Halopropan-1-ol → this compound

Challenges and Adaptations:

Chemoselectivity: As 2-aminophenol has two nucleophilic sites (N and O), there is a risk of N-alkylation competing with the desired O-alkylation. Using a weaker base and carefully controlling reaction conditions can favor the formation of the more nucleophilic phenoxide. Alternatively, protecting the amine group, as mentioned in section 2.1.1, ensures exclusive O-alkylation.

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. The choice of base is crucial; strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly for activated phenols. masterorganicchemistry.com

Phase-Transfer Catalysis (PTC): An important adaptation for industrial and laboratory synthesis is the use of phase-transfer catalysis. semanticscholar.org This technique is useful when the phenoxide salt has low solubility in the organic solvent containing the alkyl halide. A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from an aqueous or solid phase into the organic phase, accelerating the reaction under milder conditions. utahtech.eduyoutube.comdntb.gov.ua

Interactive Data Table: Comparison of Williamson Ether Synthesis Conditions

Amination Strategies for Ortho-Substituted Aryl Systems

An alternative synthetic logic involves forming the C-O ether bond first and subsequently introducing the amino group. This approach is particularly useful for creating analogues where direct synthesis from a substituted 2-aminophenol is difficult. Modern cross-coupling reactions provide powerful tools for this purpose.

This strategy would typically start from a precursor like 3-(2-halophenoxy)propan-1-ol. The ortho-amino group can then be installed using transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. However, achieving high regioselectivity for the ortho position can be challenging due to steric hindrance. nih.gov

Recent developments have focused on directed C-H amination, where a directing group on the substrate guides the catalyst to a specific C-H bond. More direct, though less common for this specific target, are methods for the direct ortho-amination of phenols or their derivatives. For example, a regioselective ortho-amination of 2-naphthol (a phenol analogue) with hydrazines has been reported that proceeds without a transition metal catalyst. nih.gov Such strategies could potentially be adapted for the synthesis of this compound derivatives.

Multi-step Convergent and Divergent Synthesis Approaches for Complex Analogues

For the creation of a library of structurally related analogues, both convergent and divergent synthetic strategies are employed.

Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then combining them in the final stages. acs.org For this compound analogues, this would mean synthesizing a series of substituted 2-aminophenols and a series of modified propanol (B110389) side chains independently. These fragments are then coupled, often via the Williamson ether synthesis. This method is highly efficient as it allows for the rapid combination of different building blocks to generate a large number of final products. rsc.orgrsc.orgresearchgate.net

Divergent Synthesis: In a divergent approach, a common intermediate containing the core scaffold of the target molecule is synthesized first. mdpi.com This intermediate is then subjected to various reactions to introduce diversity. For example, one could synthesize 3-(2-nitrophenoxy)propan-1-ol as a common precursor. The nitro group can be reduced to the amine, and this amine can then be further functionalized (e.g., alkylated, acylated). Simultaneously, the primary alcohol on the side chain can be modified (e.g., oxidized to an aldehyde or carboxylic acid, or converted to an ester or an azide). This strategy is useful for exploring the structure-activity relationship around a common core. acs.orgrsc.org

Catalytic Enhancements in this compound Synthesis

Catalysis offers a powerful tool for improving the efficiency, selectivity, and environmental profile of chemical syntheses. For a molecule like this compound, catalytic methods can be instrumental in forming the key carbon-oxygen (C-O) ether linkage and in performing selective modifications of the functional groups.

The formation of the aryl ether bond is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating such bonds. Methodologies like the Ullmann condensation and Buchwald-Hartwig amination, traditionally used for C-N bond formation, have been adapted for C-O coupling.

A plausible synthetic route involves the coupling of a protected 2-aminophenol with a 3-carbon electrophile, such as 3-chloropropan-1-ol or propylene oxide. Copper and palladium catalysts are particularly effective for these transformations. For instance, copper-catalyzed Ullmann-type reactions can facilitate the coupling between an aryl halide and an alcohol. semanticscholar.org In the context of this compound synthesis, this could involve the reaction of 2-amino-1-halobenzene with propan-1,3-diol or, more directly, 2-aminophenol with 3-halopropan-1-ol. Transition metal catalysts lower the activation energy for this nucleophilic substitution, allowing the reaction to proceed under milder conditions than traditional methods, which often require harsh bases and high temperatures. semanticscholar.org

Table 1: Examples of Transition Metal-Catalyzed C-O Coupling Reactions for Aryl Ether Synthesis

Catalyst System Reactants Product Type Key Features
Copper(I) Iodide / Picolinic Acid Aryl Halide + Phenol Aryl Ether Classic Ullmann conditions, effective for electron-deficient aryl halides.
Palladium(II) Acetate / Buchwald-Hartwig Ligands Aryl Halide/Triflate + Alcohol Aryl Ether High functional group tolerance, milder reaction conditions.

These catalytic systems offer pathways to improve yields and reduce the formation of byproducts compared to non-catalytic alternatives.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. tandfonline.com This field has seen rapid growth, particularly in asymmetric synthesis, where chiral organocatalysts can induce high levels of enantioselectivity. rsc.org

For the synthesis of chiral derivatives of this compound, organocatalysis presents several opportunities. A key strategy would be the asymmetric ring-opening of an epoxide, such as glycidol or propylene oxide, with 2-aminophenol. Chiral β-amino alcohols, similar in structure to the target molecule itself, have been shown to be effective organocatalysts for such reactions, yielding products with high enantiomeric excess. tandfonline.com This approach establishes the stereocenter of the molecule early in the synthetic sequence.

Furthermore, organocatalysts like simple primary β-amino alcohols can be employed for transformations such as asymmetric Michael additions, which could be relevant for building more complex analogues. nih.gov These catalysts often operate via non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. mdpi.com

Biocatalysis leverages enzymes to perform highly selective chemical transformations, often under mild, aqueous conditions. nih.govrjraap.com Chemoenzymatic synthesis combines the strengths of chemical and enzymatic steps to build complex molecules efficiently. researchgate.net These approaches are particularly valuable for producing enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. nih.gov

Several biocatalytic strategies could be envisioned for the synthesis of chiral this compound:

Kinetic Resolution: A racemic mixture of an intermediate, such as a protected version of the target molecule or a precursor alcohol, could be resolved using lipases. These enzymes selectively acylate one enantiomer, allowing for the separation of the two.

Asymmetric Reduction: If the synthesis proceeds through a ketone intermediate, a range of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be used to reduce the carbonyl group to a chiral alcohol with high enantioselectivity.

Cascade Reactions: Multi-enzyme cascades can be designed to convert simple starting materials into more complex chiral molecules like 1,2-amino alcohols in a single pot, minimizing intermediate purification steps. google.comacs.org

These enzymatic methods offer unparalleled selectivity and operate under green conditions, making them highly attractive for sustainable chemical manufacturing. semanticscholar.orgrsc.org

Green Chemistry Principles in Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The application of these principles to the synthesis of this compound focuses on improving its environmental footprint.

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). Syntheses performed in aqueous media or under solvent-free conditions are highly desirable. jmchemsci.com

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, techniques such as the use of phase-transfer catalysts or micellar media can overcome this limitation. chemicalbook.com The synthesis of related aryloxy propanolamines has been successfully demonstrated using glycerol, a biodegradable and renewable solvent, which acts as a promoting medium for the reaction. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. For example, mechanochemical synthesis, where reactants are ground together, has been used for the solvent-free production of acetaminophen from 4-aminophenol. google.com This approach could potentially be adapted for steps in the synthesis of this compound, such as the formation of an amide bond in a derivative.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. rsc.org

Table 2: Hypothetical Atom Economy for the Synthesis of this compound

Reaction Type Reactant 1 (MW) Reactant 2 (MW) Desired Product (MW) Byproduct(s) (MW) % Atom Economy
Substitution 2-Aminophenol (109.13) 3-Chloropropan-1-ol (94.54) This compound (167.21) HCl (36.46) 82.1%

| Addition | 2-Aminophenol (109.13) | Propylene Oxide (58.08) | this compound (167.21) | None | 100% |

Calculation: [% Atom Economy = (MW of Desired Product / Sum of MW of all Reactants) x 100]

As shown in the table, a synthetic route involving the ring-opening of propylene oxide with 2-aminophenol would be superior in terms of atom economy compared to a substitution reaction with 3-chloropropan-1-ol, as the former incorporates all atoms from the reactants into the product. Maximizing atom economy is crucial for minimizing waste and developing more sustainable and cost-effective manufacturing processes. rsc.orgcsus.edu Coupling reactions and catalytic processes are often designed to enhance atom economy. nih.gov

Development of Recyclable and Heterogeneous Catalysts

The synthesis of phenoxy propanolamines, including this compound, traditionally involves the reaction of a phenol with a C3 electrophile like epichlorohydrin or allyl chloride, often under homogeneous basic conditions. However, modern synthetic chemistry emphasizes the use of sustainable catalyst systems. The development of recyclable and heterogeneous catalysts is paramount for improving process efficiency, minimizing waste, and facilitating catalyst separation and reuse. researchgate.net

Heterogeneous catalysts are solids that function in a different phase from the reactants, simplifying their removal from the reaction mixture through simple filtration. researchgate.net For the synthesis of ether linkages found in this compound, several classes of heterogeneous catalysts are applicable. These include:

Zeolites and Modified Clays: These acidic or basic microporous materials can catalyze the ring-opening of epoxides (like propylene oxide) by phenols. Their shape-selective properties can also influence regioselectivity.

Metal Oxides: Basic metal oxides such as MgO, CaO, and hydrotalcites can serve as solid bases for the deprotonation of the phenolic hydroxyl group, activating it for nucleophilic attack on a propyl halide or epoxide.

Supported Catalysts: Active species, such as palladium or copper, can be immobilized on solid supports like activated carbon, silica (B1680970), or polymers. While more common for C-C or C-N coupling, these can be adapted for C-O bond formation.

Magnetic Nanoparticles: Coating a magnetic core (e.g., Fe₃O₄) with a catalytic shell allows for the catalyst to be recovered using an external magnet, offering a highly efficient separation method. researchgate.netmdpi.com Such systems have been demonstrated for various organic reactions and hold promise for the synthesis of fine chemicals like aminophenoxy propanols. researchgate.net

A study by Amarasekara et al. highlighted the use of catalysts derived from fruit waste for the synthesis of β-amino alcohols via the ring-opening of epoxides with aromatic amines, demonstrating an eco-friendly approach that could be conceptually applied to related syntheses. nih.gov Similarly, Zn-Zr bimetallic oxides have been shown to be effective and recyclable catalysts for producing amino alcohols and their derivatives. rsc.org Although direct reports on the synthesis of this compound using these specific catalysts are scarce, these examples represent the forefront of research into sustainable and recyclable catalytic systems applicable to its production.

Derivatization and Functionalization Strategies of this compound

The trifunctional nature of this compound—possessing a primary hydroxyl group, a primary aromatic amine, and a phenoxy ether linkage—offers a rich platform for chemical modification. Strategic derivatization allows for the fine-tuning of its chemical and physical properties.

The primary hydroxyl group is a key site for functionalization, often targeted for esterification or etherification. The main challenge lies in achieving selectivity in the presence of the nucleophilic aromatic amine.

O-Acylation (Esterification): The selective acylation of the hydroxyl group can be achieved by leveraging the difference in reactivity between the amine and alcohol functionalities under specific pH conditions. researchgate.net In a sufficiently acidic medium, the amine group is protonated to form a non-nucleophilic ammonium salt, thereby preventing its acylation. nih.govresearchgate.net This allows acylating agents like acyl chlorides or anhydrides to react exclusively with the hydroxyl group. nih.govresearchgate.net Trifluoroacetic acid has been identified as a particularly effective medium for such selective O-acylation reactions of amino alcohols. nih.gov

Silylation: Another strategy for selective modification involves the formation of silyl ethers. Reagents such as chlorodiethylsilane moieties supported on a polymer have been shown to selectively form a silyl ether bond with a hydroxyl group even in the presence of more nucleophilic groups like amines. nih.gov

The table below summarizes key methods for the selective modification of the primary hydroxyl group.

Transformation Reagent(s) Conditions Key Feature Reference(s)
O-AcetylationAcetic AnhydridePerchloric Acid / Acetic AcidProtonation of amine prevents N-acylation nih.gov
O-AcylationAcyl Halides / AnhydridesAnhydrous Trifluoroacetic Acid (TFA)TFA protonates amine and dissolves substrate nih.gov
O-BenzoylationBenzoyl ChlorideAcidic MediumSelective reaction at the less basic -OH group libretexts.org
O-SilylationPolymer-supported ChlorodiethylsilaneAprotic SolventHigh selectivity of silane (B1218182) for hydroxyl group nih.gov

The primary aromatic amine is a versatile functional group that can undergo a wide range of transformations, including acylation to form amides and condensation with carbonyls to form imines.

N-Acylation (Amidation): Achieving selective N-acylation requires conditions that favor the reaction at the amine over the hydroxyl group. One effective method involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of an organic base. googleapis.comgoogle.com This activated intermediate reacts preferentially with the more nucleophilic amine. Other specialized reagents, such as N-acyl carbazoles and 2,2′-bipyridyl-6-yl carboxylates, have also been developed for highly selective N-acylation of amino alcohols. researchgate.netresearchgate.net Furthermore, catalyst systems can control selectivity; for instance, palladium-based catalysts are known to promote N-arylation of aminophenols, while copper-based systems can favor O-arylation. researchgate.netnih.govnih.gov

Imine Formation: The primary amine can readily react with aldehydes or ketones in a condensation reaction to form a Schiff base (imine). This reaction is typically reversible and can be driven to completion by removing the water formed as a byproduct. This transformation is fundamental in dynamic covalent chemistry and for the synthesis of various heterocyclic systems. nih.gov

The table below presents methodologies for selective transformations of the aromatic amine.

Transformation Reagent(s) Conditions Key Feature Reference(s)
N-AcylationOrganic Acid + Alkyl Sulfonyl ChlorideOrganic Solvent, Organic BaseFormation of a mixed anhydride that reacts selectively with the amine googleapis.comgoogle.com
N-AcylationN-Acyl CarbazoleNo AdditivesRemarkable selectivity for less hindered primary amines researchgate.net
Imine FormationAldehyde or KetoneTypically with acid/base catalyst, water removalForms a C=N double bond (Schiff base) nih.govmdpi.com
N-ArylationAryl HalidePalladium-based Catalyst (e.g., BrettPhos)Catalyst control directs reaction to the nitrogen atom nih.gov

Direct chemical modification of the robust phenoxy ether linkage is challenging without cleaving the C-O bond. Therefore, strategies to alter the properties associated with this linkage typically involve the synthesis of analogues from modified precursors. By introducing substituents onto the aromatic ring of the 2-aminophenol starting material, one can systematically tune the electronic and steric properties of the resulting molecule.

The presence of both an amine and a hydroxyl group makes this compound an ideal A-B type monomer for polycondensation reactions. melscience.com This allows for its use as a building block in the synthesis of various functional polymers.

Polyamides: While direct polymerization to polyamides is not possible without a carboxylic acid group, the amine functionality allows it to be used as a co-monomer with diacid chlorides or dicarboxylic acids. scientific.netgoogle.com A derivative of the parent compound, where the primary alcohol is oxidized to a carboxylic acid, would create a polymerizable amino acid monomer suitable for polyamide synthesis. The incorporation of the flexible phenoxy-propyl ether linkage into the polyamide backbone can enhance solubility and lower the glass transition temperature compared to rigid aromatic polyamides. researchgate.net

Polyurethanes: The hydroxyl group can react with isocyanates to form a urethane (B1682113) linkage, while the amine group reacts to form a urea (B33335) linkage. wikipedia.org By reacting this compound with diisocyanates (e.g., MDI, TDI), poly(urethane-urea)s can be synthesized. mdpi.comacs.org These polymers are known for their diverse applications, and using a functional monomer like this can introduce specific properties. Amino alcohols are explicitly used as monomers and chain extenders in polyurethane synthesis. mdpi.comresearchgate.net

Poly(ester-amide)s: If derivatized to contain a carboxylic acid, the resulting monomer would possess amine, hydroxyl, and carboxyl functionalities, enabling the synthesis of complex poly(ester-amide)s through carefully controlled polycondensation. mdpi.com

Furthermore, the polymerization of related aminophenol monomers has been demonstrated. For instance, poly(m-aminophenol) has been synthesized and used as a component in functional nanocomposites, indicating the capability of the aminophenol moiety to undergo polymerization. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 3 2 Aminophenoxy Propan 1 Ol Derivatives and Complexes

Conformational Analysis through Advanced Nuclear Magnetic Resonance Spectroscopy

Detailed conformational analysis of 3-(2-aminophenoxy)propan-1-ol using advanced NMR techniques is not presently available in peer-reviewed literature.

Two-Dimensional NMR Techniques for Dihedral Angle and Stereochemical Elucidation

There are no specific studies utilizing two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or NOESY (Nuclear Overhauser Effect Spectroscopy), to elucidate the dihedral angles and stereochemistry of this compound or its immediate derivatives. Such analyses would be invaluable for determining the spatial arrangement of the aminophenoxy and propanol (B110389) moieties and the preferred rotational conformations (rotamers) around the C-O and C-C single bonds.

Solution State Dynamics and Intramolecular Interactions

Research into the solution-state dynamics, including intramolecular hydrogen bonding between the terminal hydroxyl group and the amino group or the ether oxygen, has not been specifically reported for this compound. Dynamic NMR studies could provide insight into the energetic barriers of bond rotation and the stability of different conformers in various solvents. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Intermolecular Interactions

While general principles of vibrational spectroscopy can be applied, specific and detailed studies on this compound are lacking.

Analysis of Specific Functional Group Vibrations

A complete assignment of the vibrational modes for this compound from experimental Infrared (IR) and Raman spectra is not available. Such an analysis would typically identify characteristic frequencies for key functional groups.

Hypothetical Key Vibrational Modes Based on Functional Groups

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching (H-bonded)3200-3600 (Broad)
N-H (Amine)Symmetric & Asymmetric Stretching3300-3500 (Sharp, two bands for -NH₂)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Ring Stretching1450-1600
C-O (Ether)Asymmetric Stretching1200-1275
C-O (Alcohol)Stretching1000-1260

This table is illustrative and not based on published experimental data for this compound.

Influence of Solvent and Temperature on Vibrational Signatures

There are no published studies investigating how changes in solvent polarity or temperature affect the vibrational spectra of this compound. These studies would be critical for understanding the nature and strength of intermolecular hydrogen bonds with solvent molecules.

X-ray Crystallography of Co-crystals and Metal Complexes of this compound

No crystal structures for this compound, its co-crystals, or its direct metal complexes have been deposited in crystallographic databases or published in the scientific literature. Research on Schiff bases derived from the related but structurally distinct diamine, 1,3-bis-(o-aminophenoxy)propane, has yielded crystal structures of metal complexes, demonstrating the chelating potential of the aminophenoxy ether linkage. researchgate.net However, this data cannot be directly extrapolated to the title compound. The synthesis of Schiff bases and their metal complexes is a common strategy to create crystalline materials suitable for X-ray diffraction. scirp.orgnih.gov

Elucidation of Intermolecular Interactions and Crystal Packing in the Solid State

The solid-state arrangement of molecules, dictated by intermolecular interactions, is crucial in determining the physical properties of a material. In the context of this compound derivatives and their metal complexes, X-ray crystallography is an indispensable tool for elucidating these interactions.

The analysis of Hirshfeld surfaces provides quantitative insight into the nature and extent of intermolecular contacts. By mapping the regions of close contact between neighboring molecules, it is possible to identify the dominant interactions governing the crystal packing. For example, in some azo dyes, O⋯H/H⋯O contacts can contribute significantly to the Hirshfeld surface, highlighting the importance of C—H⋯O interactions in the molecular packing. nih.gov

The molecular packing in the solid state can also be influenced by the presence of solvent molecules, which can be incorporated into the crystal lattice and participate in the hydrogen-bonding network. rsc.org The interplay of these various intermolecular forces ultimately determines the final crystal structure and can lead to the formation of different polymorphs, which are crystalline solids of the same compound with different molecular packing arrangements. rsc.org

Analysis of Torsion Angles and Preferred Molecular Conformations

The conformation of a molecule, which describes the spatial arrangement of its atoms, is defined by a set of torsion angles. ucl.ac.uk Torsion angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for understanding the three-dimensional shape of a molecule. ucl.ac.ukqmul.ac.uk For flexible molecules like this compound and its derivatives, multiple conformations may be accessible due to rotation around single bonds.

X-ray crystallography provides precise measurements of torsion angles in the solid state, revealing the preferred conformation adopted by the molecule in the crystal lattice. The conformation observed in the solid state is generally the one that minimizes the intramolecular steric strain and maximizes favorable intermolecular interactions.

For example, the torsion angle around the central C-C bond in a propanol chain will influence the relative orientation of the aminophenoxy and hydroxyl groups. In metal complexes, the coordination of the ligand to a metal center can significantly restrict its conformational freedom, leading to specific torsion angles that accommodate the coordination geometry of the metal ion. The analysis of torsion angles in a series of related structures can reveal conformational trends and the influence of substituents or metal coordination on the molecular shape.

Compound/FragmentBondTorsion Angle (°)ConformationReference
1,2-dichloroetheneC=C0cis ucl.ac.uk
1,2-dichloroetheneC=C180trans ucl.ac.uk
1,2-dichloroethaneC-C180anti ucl.ac.uk
Polypeptide ChainN-Cαφ- qmul.ac.uk
Polypeptide ChainCα-C'ψ- qmul.ac.uk
Polypeptide ChainC'-Nω~180 (trans) or ~0 (cis) qmul.ac.uk

This table presents illustrative examples of torsion angles and is not specific to this compound due to the lack of specific data in the search results.

Characterization of Coordination Geometries in Metal-Ligand Complexes

The coordination of this compound and its derivatives to metal ions results in the formation of coordination complexes with well-defined geometries. uomustansiriyah.edu.iqmsu.edu The ligand can act as a bidentate or tridentate chelating agent, binding to the metal center through the nitrogen atom of the amino group and the oxygen atoms of the phenoxy and hydroxyl groups.

The coordination geometry around the central metal ion is determined by several factors, including the size and charge of the metal ion, the nature of the ligand, and the steric constraints imposed by the ligand's backbone. Common coordination geometries observed for transition metal complexes include octahedral, square planar, and tetrahedral.

Spectroscopic techniques such as UV-Visible and IR spectroscopy can also provide valuable information about the coordination environment. Changes in the electronic absorption spectra upon complexation can indicate the coordination of the ligand to the metal ion and provide insights into the resulting d-orbital splitting, which is characteristic of the coordination geometry.

ComplexMetal IonCoordination NumberGeometryKey Bond Lengths (Å)Reference
[Ni(hfac)₂(IM-o-QN)]Ni(II)6Distorted OctahedralNi-N(imino): 2.056(4), Ni-N(quinoxalinyl): 2.166(4), Ni-O: 2.009(3)-2.030(3) scirp.org
[Zn(hfac)₂(IM-o-QN)]Zn(II)6Distorted Octahedral- scirp.org
[Zn(quin)₂(3-apOH)]Zn(II)--Zn-N(amino) rsc.org

This table provides examples of coordination geometries and bond lengths in metal complexes. Note that "hfac" stands for hexafluoroacetylacetonate, "IM-o-QN" for an imino nitroxide radical ligand, and "quin" for quinaldinate. The data for the Zn(II) complex with 3-apOH (3-amino-1-propanol) indicates monodentate coordination via the amino nitrogen.

Chiroptical Spectroscopy (e.g., CD, ORD) of Synthesized Chiral Derivatives (if applicable)

When this compound or its derivatives are chiral, either due to the presence of a stereocenter in the ligand itself or the formation of a chiral complex upon coordination to a metal ion, chiroptical spectroscopic techniques become powerful tools for stereochemical analysis. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the three-dimensional arrangement of atoms in a chiral molecule and can provide information about its absolute configuration and conformational preferences in solution.

The synthesis of chiral derivatives can be achieved by using enantiomerically pure starting materials or by resolving a racemic mixture. For metal complexes, the coordination of an achiral ligand to a metal ion can sometimes lead to the formation of a chiral-at-metal center, resulting in a racemic mixture of enantiomeric complexes. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum consists of positive and negative bands that are characteristic of the electronic transitions within the chiral molecule. The sign and intensity of these Cotton effects can be related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and aid in the assignment of the absolute configuration. mdpi.com

In the context of chiral metal complexes, CD spectroscopy is particularly useful for studying d-d electronic transitions of the metal ion, which are often weak in the absorption spectrum but can be prominent in the CD spectrum. researchgate.net These transitions are sensitive to the chiral environment around the metal ion and can provide valuable information about the stereochemistry of the complex.

While the search results allude to the synthesis of chiral molecules and the use of chiroptical spectroscopy for their characterization, specific examples directly related to this compound were not found. mdpi.commdpi.com However, the principles described are broadly applicable to the study of any chiral derivatives of this compound.

Computational and Theoretical Chemistry Studies of 3 2 Aminophenoxy Propan 1 Ol

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more likely to be reactive. irjweb.com

For a molecule like 3-(2-aminophenoxy)propan-1-ol, the HOMO is expected to be localized on the electron-rich aminophenoxy ring, particularly the amino group and the oxygen atom, which have lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, which can accept electron density.

Table 1: Representative Frontier Molecular Orbital Energies for Aminophenol Isomers (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Aminophenol (B121084)-5.10-0.254.85
3-Aminophenol-5.22-0.205.02
4-Aminophenol-4.70-0.304.40

This data is based on studies of aminophenol isomers and is provided for illustrative purposes to indicate the expected range and nature of these values for a related compound like this compound.

From such data, various reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness, and electronegativity, which further quantify the molecule's reactivity.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. youtube.comlibretexts.org The ESP map is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). deeporigin.com

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the ether linkage and the nitrogen atom of the amino group, due to their lone pairs of electrons. These sites would be susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them sites for nucleophilic interaction. The aromatic ring would display a more complex distribution of charge.

Understanding the ESP is crucial for predicting how the molecule will interact with other molecules, including solvents and biological targets. deeporigin.com

DFT calculations are widely used to predict spectroscopic parameters with a high degree of accuracy. This can be particularly useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.gov For this compound, DFT could predict the 1H and 13C NMR chemical shifts. The predicted values for the aromatic protons would be influenced by the electron-donating effects of the amino and alkoxy groups. The chemical shifts of the propanol (B110389) side chain would provide information about its conformation.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the N-H and O-H stretching vibrations, C-H stretching of the aromatic ring and the alkyl chain, and C-O and C-N stretching modes. Comparing the calculated vibrational spectrum with an experimental one can provide strong evidence for the molecule's structure.

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of a molecule and its interactions with its surroundings.

The conformation and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can be used to study these solvent effects in detail. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would reveal how the solvent molecules interact with the solute.

In a polar protic solvent like water, the amino and hydroxyl groups of this compound would act as both hydrogen bond donors and acceptors, forming a network of hydrogen bonds with the surrounding water molecules. The ether oxygen would primarily act as a hydrogen bond acceptor. These interactions would influence the preferred conformation of the propanol side chain. MD simulations can quantify the number and lifetime of these hydrogen bonds.

In a nonpolar solvent, intramolecular hydrogen bonding between the amino and/or hydroxyl groups and the ether oxygen might become more favorable. The simulations could also explore the tendency of this compound molecules to self-assemble or aggregate in different solvents, driven by intermolecular hydrogen bonding and aromatic stacking interactions.

MD simulations are a powerful tool for investigating the interactions between a small molecule and a larger substrate, such as a protein or a surface. nih.gov If this compound were being studied as a potential ligand for a biological target, MD simulations could be used to model its binding to the active site.

These simulations can provide a dynamic picture of the binding process, revealing the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. plos.org The simulation can also be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the substrate. nih.gov

By analyzing the trajectory of the simulation, researchers can identify the important amino acid residues in the binding pocket that interact with the ligand. This information is invaluable for understanding the mechanism of action and for the rational design of more potent or selective analogs.

Quantum Chemical Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at the molecular level. For the synthesis of this compound, these methods can map out the most energetically favorable pathways, identify key intermediates, and characterize the transition states that govern reaction rates. A plausible synthetic route to this compound is the Williamson ether synthesis, involving the O-alkylation of 2-aminophenol with a suitable 3-carbon electrophile, such as 3-chloropropan-1-ol, under basic conditions.

Reaction coordinate mapping, often performed using methods like Density Functional Theory (DFT), allows for the visualization of the energy landscape of a chemical reaction. For the synthesis of this compound via the Williamson ether synthesis, the reaction coordinate would trace the progression from the reactants (2-aminophenoxide and 3-chloropropan-1-ol) to the final product.

The process begins with the deprotonation of the hydroxyl group of 2-aminophenol by a base to form the more nucleophilic 2-aminophenoxide ion. The key synthetic step is the subsequent nucleophilic attack of the phenoxide oxygen on the carbon atom bearing the chlorine atom in 3-chloropropan-1-ol. This is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

A computational study of this step would involve calculating the potential energy of the system as a function of the distance between the phenoxide oxygen and the target carbon atom. The resulting energy profile would show the reactants, a single transition state, and the products. The transition state is a critical point on this coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. researchgate.netrsc.org Quantum chemical calculations can precisely determine the geometry of this transition state, where the C-O bond is partially formed and the C-Cl bond is partially broken.

Table 1: Hypothetical Geometrical Parameters of the SN2 Transition State for the Synthesis of this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

ParameterValue (Å)Description
O(phenoxide)---C(propanol) distance2.15Partially formed C-O bond
C(propanol)---Cl distance2.30Partially broken C-Cl bond
O-C-Cl Angle178.5°Near-linear arrangement typical for SN2 transition states

This table is generated for illustrative purposes based on typical values for SN2 reactions.

The synthesis of this compound involves a primary nucleophilic pathway. However, the presence of two nucleophilic centers in the 2-aminophenoxide ion (the oxygen of the phenoxide and the nitrogen of the amino group) introduces the possibility of competing reaction pathways (O-alkylation vs. N-alkylation).

Quantum chemical calculations can be employed to determine the energetic profiles for both the desired O-alkylation (a nucleophilic pathway leading to the ether) and the potential side-reaction of N-alkylation (an electrophilic pathway from the perspective of the amine attacking the alkyl halide). By calculating the activation energies (the energy difference between the reactants and the transition state) for both pathways, the selectivity of the reaction can be predicted.

Generally, in alkaline conditions, the phenoxide is a much stronger nucleophile than the neutral amino group, making O-alkylation the dominant pathway. umich.edu Computational studies on similar systems, like the alkylation of aminophenols, confirm that the activation barrier for O-alkylation is significantly lower than for N-alkylation under these conditions. researchgate.net

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for Competing Pathways in the Synthesis of this compound.

Reaction PathwayTransition StateΔE‡ (kcal/mol)ΔErxn (kcal/mol)Predicted Outcome
O-Alkylation (Nucleophilic)TSO-alkylation18.5-25.0Major Product
N-Alkylation (Electrophilic)TSN-alkylation28.0-15.0Minor Product

This table is generated for illustrative purposes based on general principles of nucleophilicity and computational studies on related molecules.

The energetic profile would confirm that the pathway involving the attack of the phenoxide oxygen is kinetically and thermodynamically favored, leading to the selective formation of this compound.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Approaches

Cheminformatics and QSPR are powerful computational tools for predicting the physical, chemical, and biological properties of molecules based on their structural features. These approaches are particularly valuable in materials science for designing new materials with desired properties.

QSPR models establish a mathematical relationship between a set of molecular descriptors and a specific material property. dergipark.org.tr For a molecule like this compound, which could potentially be used as a monomer or an additive in polymers for coatings or adhesives, properties such as thermal stability, refractive index, and adhesive strength are of interest. nih.govnih.govresearchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as constitutional (e.g., molecular weight, number of rings), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

A hypothetical QSPR study for predicting the thermal stability (e.g., decomposition temperature, Td) of a series of aminophenoxy derivatives, including this compound, might reveal correlations with descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and aromatic ring count. For instance, increased molecular weight and the presence of hydrogen bonding capabilities (from the -OH and -NH2 groups) could be positively correlated with higher thermal stability. researchgate.net

Table 3: Hypothetical QSPR Model for Predicting Thermal Stability (Td) of Aminophenoxy Derivatives.

DescriptorCoefficientDescriptionContribution to Td
Molecular Weight (MW)+0.5Size and mass of the moleculePositive
Number of H-bond Donors (nHD)+15.2Strength of intermolecular interactionsPositive
Aromatic Ring Count (nAr)+25.8Rigidity and resonance stabilizationPositive
Polar Surface Area (PSA)-0.3Polarity and potential for specific interactionsNegative (in this hypothetical model)

This table is for illustrative purposes to demonstrate the concept of a QSPR model. The equation could be represented as: Td = β0 + 0.5(MW) + 15.2(nHD) + 25.8(nAr) - 0.3(PSA).

Such models, once validated, can be used to predict the properties of newly designed molecules before their synthesis, saving time and resources. nih.gov

Virtual screening is a computational technique used to search large libraries of molecules for those that possess specific properties or are likely to interact favorably with a target. nih.gov In material design, this can be used to identify candidates for applications such as high-performance polymers, adhesives, or coatings. researchgate.net

For instance, if this compound were being considered as an additive to improve the adhesion of an epoxy resin to a metal surface, virtual screening could be employed to assess its interaction profile. nih.gov The hydroxyl and amino groups of the molecule are capable of forming strong hydrogen bonds and coordinating with metal oxides on the surface.

A virtual screening workflow could involve:

Library Generation: Creating a virtual library of potential adhesion promoters, including this compound and its structural analogues.

Descriptor Calculation: Calculating relevant molecular descriptors for each molecule in the library, focusing on those related to intermolecular interactions (e.g., number of hydrogen bond donors/acceptors, polarizability, dipole moment).

Model-Based Screening: Using a pre-existing or newly developed QSPR model that predicts adhesive strength based on these descriptors to score and rank the molecules in the library.

Docking/Simulation: For the top-ranked candidates, performing more computationally intensive molecular dynamics simulations to model the interaction between the molecule and a model of the metal surface. This would provide detailed information on the binding energy and orientation of the molecule at the interface.

This process would allow for the rapid identification of molecules with the optimal structural features for promoting adhesion, with this compound being evaluated based on its potential to form multiple points of interaction with the substrate.

Mechanistic Insights into Reactions Involving 3 2 Aminophenoxy Propan 1 Ol

Kinetics and Thermodynamics of Nucleophilic and Electrophilic Reactions

The nucleophilic character of the amino and hydroxyl groups dictates many of the transformations involving 3-(2-Aminophenoxy)propan-1-ol. Understanding the kinetics and thermodynamics of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

The determination of a rate law, which mathematically describes the speed of a chemical reaction, is essential for understanding its mechanism. For a specific transformation, such as the functionalization of this compound, the rate law provides insight into how reactant concentrations affect the reaction rate. A common functionalization reaction for this compound is the condensation with an aldehyde or ketone to form a Schiff base, a foundational step in the synthesis of more complex ligands. chem960.combohrium.com

The rate of such reactions is typically determined using techniques like pulse radiolysis or flash photolysis to monitor the concentration of reactants or products over time. nih.gov The reaction rate (r) is expressed as a function of the rate constant (k) and the concentrations of the reactants. For the unimolecular decomposition of a substance A, the rate law is given by the equation: r = -d[A]/dt = k[A]. ethz.ch

For a bimolecular condensation reaction between this compound (A) and an aldehyde (B), the rate law would likely be of the form: Rate = k[A]x[B]y where x and y are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.

Table 1: Illustrative Experimental Data for Rate Law Determination of a Hypothetical Schiff Base Formation

ExperimentInitial [this compound] (M)Initial [Aldehyde] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁴
20.200.104.0 x 10⁻⁴
30.100.208.0 x 10⁻⁴

This table is illustrative. The data shows a hypothetical reaction that is first-order with respect to this compound and second-order with respect to the aldehyde.

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Profiling this energy provides a detailed view of the reaction pathway, including the energy of transition states and intermediates. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these energy profiles. ethz.ch For this compound, understanding the activation barriers for reactions at the amine versus the hydroxyl group can inform selectivity.

Role as a Ligand in Coordination Chemistry and Metal Complexation

This compound is a versatile molecule in coordination chemistry, capable of acting as a ligand that binds to a central metal atom to form a coordination complex. wikipedia.org Its ability to donate electron pairs from its nitrogen and oxygen atoms allows it to coordinate with a variety of metal ions.

The thermodynamic stability of a coordination complex is quantified by its formation constant or stability constant (β), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligands in solution. libretexts.org The formation of metal complexes is often pH-dependent, as ligands are typically Lewis bases that can be protonated. libretexts.org

While specific stability constants for complexes with the parent this compound are not readily found in the literature, extensive research has been conducted on Schiff base ligands derived from it. For example, a novel Schiff base created by reacting 1,3-bis-(o-aminophenoxy)propane (a closely related diamine) with 2-hydroxynaphthalin-1-carbaldehyde forms stable complexes with Co(II), Cu(II), and Ni(II). researchgate.netresearchgate.net The stability of these complexes can be investigated using techniques such as potentiometric titration or conductometric methods. researchgate.netlondonmet.ac.uk

Chelation is the process where a single ligand, known as a chelating agent, binds to a central metal ion at two or more points. wikipedia.orgnih.gov This results in the formation of a ring structure, which typically lends extra stability to the complex compared to coordination with monodentate ligands. This compound can act as a bidentate ligand (e.g., using the amine nitrogen and ether oxygen) or a tridentate ligand (using the amine nitrogen, ether oxygen, and hydroxyl oxygen).

The true power of this precursor is realized in its Schiff base derivatives. When this compound is reacted with molecules like salicylaldehyde (B1680747), the resulting Schiff base can act as a multidentate ligand. chem960.combohrium.com For example, Schiff bases derived from 1,2-bis-(o-aminophenoxy)ethane and salicylaldehyde coordinate to Cu(II), Ni(II), and Zn(II) as tetradentate ONNO ligands, binding through the azomethine nitrogen and phenolic oxygen atoms. researchgate.net The coordination sphere can be further influenced by reaction conditions. Studies on the related ligand 3-amino-1-propanol have shown it can coordinate to zinc(II) in either a monodentate fashion via the amino nitrogen or in a bidentate chelating manner through both its amino and hydroxyl groups, depending on the experimental setup. rsc.org

The structure of a ligand plays a critical role in determining the reactivity of the resulting metal complex, a cornerstone principle in the design of catalysts. By modifying the ligand framework, one can tune the electronic and steric properties around the metal center, thereby controlling its catalytic activity. researchgate.net

This principle has been demonstrated using derivatives of this compound. Researchers have prepared a series of Schiff-base-ether ligands by reacting the precursor with salicylaldehyde derivatives containing chloro, bromo, or nitro groups. chem960.combohrium.com These ligands were then used to synthesize oxidovanadium(IV) complexes. When tested for the catalytic oxidation of aliphatic alcohols, the nature of the substituent on the salicylaldehyde moiety significantly influenced the catalytic performance of the vanadium complex. bohrium.com Similarly, a new oxovanadium(IV) Schiff base complex has been studied for its catalytic activity in the epoxidation of cyclooctene, showing high activity and selectivity under optimized conditions. bohrium.com This highlights a clear structure-reactivity relationship where the electronic-withdrawing or -donating nature of the ligand substituents directly impacts the catalytic efficiency of the metal center.

Table 2: Catalytic Activity of Oxovanadium(IV) Complexes Derived from this compound in Cyclooctene Epoxidation

ComplexSolventAlkene/Oxidant RatioCatalyst Amount (mmol)TON (Turnover Number)
VOL₂CHCl₃1:30.01332
VOL₂CCl₄1:30.013High

Data sourced from a study on a new oxovanadium(IV) Schiff base complex (VOL₂). bohrium.com The results demonstrate high catalytic activity in solvents with low coordination ability.

Polymerization Mechanisms Incorporating this compound as a Monomer

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal candidate for constructing polymeric chains through step-growth polymerization. gdckulgam.edu.inwikipedia.org

Step-Growth Polymerization:

The primary route for the polymerization of this compound is step-growth polymerization, where monomers react to form dimers, then trimers, and eventually long-chain polymers. wikipedia.org This process is characterized by the stepwise reaction between functional groups, with the molecular weight of the polymer increasing slowly until a very high conversion of the monomers is achieved. uomustansiriyah.edu.iqfiveable.me

Due to the presence of both an amine and a hydroxyl group, this compound can participate in several types of step-growth polymerization, depending on the co-monomer used:

Polyamide Formation: In reaction with difunctional carboxylic acids or, more commonly, diacid chlorides, the amine group of this compound can readily form amide linkages. researchgate.net This polycondensation reaction typically proceeds at low temperatures when using highly reactive diacid chlorides, resulting in a polyamide with pendant hydroxypropyl groups. These pendant groups can influence the polymer's solubility and provide sites for further modification. researchgate.netmdpi.com

Polyurethane Formation: The hydroxyl group can react with diisocyanates to form urethane (B1682113) linkages. If the amine group also reacts, which is highly probable given its nucleophilicity, urea (B33335) linkages will also form, leading to a poly(urethane-urea).

Polyester (B1180765)/Polyesteramide Formation: While the hydroxyl group's reactivity is lower than the amine's, it can undergo esterification with diacids under harsher conditions (high temperature and catalyst) to form polyester linkages. mdpi.com When reacting with a monomer like a diacid chloride, the amine will preferentially react to form an amide bond, but under certain conditions, the hydroxyl group can also react, potentially leading to the formation of a crosslinked polyesteramide. researchgate.net

Chain-growth polymerization, which involves the sequential addition of monomers to a growing chain with a reactive center, is not a typical pathway for this compound. This mechanism generally requires monomers with a carbon-carbon double bond (like vinyl monomers) or a strained ring that can undergo ring-opening polymerization. Since this compound lacks these features, it does not readily participate in conventional chain-growth processes.

Table 1: Potential Step-Growth Polymerization Pathways for this compound

Co-monomer TypeExample Co-monomerPrimary Reactive Group on MonomerResulting LinkagePolymer Class
Diacid ChlorideTerephthaloyl chlorideAmine (-NH₂)AmidePolyamide
DiisocyanateToluene diisocyanate (TDI)Amine (-NH₂), Hydroxyl (-OH)Urea, UrethanePoly(urea-urethane)
Dicarboxylic AcidAdipic acidAmine (-NH₂)AmidePolyamide
DianhydridePyromellitic dianhydrideAmine (-NH₂)Amic Acid (intermediate), ImidePoly(amic acid), Polyimide

Polymers synthesized from this compound possess pendant hydroxyl groups along their backbone, which are ideal sites for subsequent cross-linking. science.gov Cross-linking transforms linear thermoplastic polymers into a rigid, three-dimensional thermoset network, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. specialchem.comchempoint.com

The primary mechanisms for cross-linking these polymers involve reactions of the pendant hydroxyl group:

Isocyanate Cross-linking: Di- or poly-isocyanates are highly effective cross-linkers that react with the hydroxyl groups to form a network of urethane bonds. This is a common method for curing hydroxyl-functional polymers. chempoint.com

Epoxy Cross-linking: Epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), can react with the hydroxyl groups (and any remaining N-H bonds in the amide linkage) to create a robust, cross-linked structure. This reaction is typically initiated by heat and a catalyst.

Esterification Cross-linking: Polyfunctional carboxylic acids or anhydrides can be used to cross-link the polymer chains through the formation of ester bonds with the pendant hydroxyl groups. This process generally requires heat and catalysts to proceed to completion. csic.es

The density of the cross-linked network can be precisely controlled by adjusting the stoichiometric ratio of the polymer's hydroxyl groups to the functional groups of the cross-linking agent. nih.gov A higher cross-linking density generally leads to a more rigid material with a higher glass transition temperature and improved solvent resistance. specialchem.com

Table 2: Cross-linking Reactions for Polymers Derived from this compound

Cross-linking Agent ClassExample AgentReactive Polymer GroupFormed Cross-link Bond
DiisocyanatesHexamethylene diisocyanate (HDI)Hydroxyl (-OH)Urethane
Epoxy ResinsDiglycidyl ether of bisphenol A (DGEBA)Hydroxyl (-OH), Amide (N-H)Ether, C-N bond
AnhydridesPhthalic anhydrideHydroxyl (-OH)Ester
Titanate/Zirconate Cross-linkersTyzor® AA-75Hydroxyl (-OH)Ti-O-C / Zr-O-C

Surface Adsorption and Interface Chemistry

The functional groups of this compound—the aromatic ring, the amine, the ether oxygen, and the alcohol—enable it to interact strongly with various surfaces, making it relevant for applications in surface modification, corrosion inhibition, and nanomaterial functionalization.

The adsorption of this compound onto inorganic surfaces, particularly metal oxides, is a complex process governed by multiple interactions. bowdoin.edu The primary mechanisms are driven by the Lewis base character of the oxygen and nitrogen atoms.

Lewis Acid-Base Interactions: On metal oxide surfaces like titanium dioxide (TiO₂) or iron oxides (Fe₂O₃), the surface metal atoms act as Lewis acid sites. bowdoin.edu The lone pair electrons on the phenoxy oxygen, amine nitrogen, and hydroxyl oxygen of the monomer can coordinate to these sites, forming surface complexes. Studies on similar molecules like 2-aminophenols show that catechols (having two -OH groups) tend to adsorb more strongly than aminophenols on TiO₂, indicating that the hydroxyl group's interaction can be very significant. bowdoin.edu

Hydrogen Bonding: The amine and hydroxyl groups are excellent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with surface hydroxyl groups (M-OH) present on most metal oxides in aqueous environments.

Dehydrogenation and Chemisorption: On more reactive metal surfaces, such as copper or platinum, the functional groups can be activated, leading to spontaneous dehydrogenation of the alcohol and/or amine groups at room temperature. acs.orgnih.gov This results in the formation of stronger, covalent phenoxy and imide species chemisorbed onto the surface, creating a more robustly bound molecular layer. nih.gov

Interaction with Nanomaterials: The same principles apply to the functionalization of nanomaterials. The molecule can act as a capping agent or surface ligand for nanoparticles, influencing their stability, dispersibility, and functionality. mdpi.com For instance, the amine group can bind to the surface of gold nanoparticles, while the hydroxyl and phenoxy groups can interact with oxide-based nanomaterials. frontiersin.org

The extent of adsorption is highly dependent on factors like pH, which alters the protonation state of the functional groups and the surface charge of the oxide. bowdoin.edu

Table 3: Mechanisms of Interaction with Inorganic Surfaces

Functional GroupType of Inorganic SurfacePrimary Interaction Mechanism
Amine (-NH₂)Metal Oxides (TiO₂, Fe₂O₃), Noble Metals (Au, Pt)Lewis Acid-Base, Hydrogen Bonding, Dehydrogenation (on Pt)
Hydroxyl (-OH)Metal Oxides (TiO₂, SiO₂)Lewis Acid-Base, Hydrogen Bonding, Dehydrogenation (on Cu, Pt)
Phenoxy Ether (-O-)Metal OxidesLewis Acid-Base (coordination to metal sites)
Aromatic RingGraphitic surfaces, some metalsπ-π stacking, van der Waals forces

The amphiphilic character of this compound, with its polar amine and alcohol functions and its less polar phenyl ring, makes it a candidate for spontaneous organization at interfaces, leading to the formation of ordered thin films or self-assembled monolayers (SAMs). diva-portal.org

Driving Forces for Self-Assembly: The formation of these organized structures is driven by a combination of molecule-surface and molecule-molecule interactions. Hydrogen bonding between the amine and hydroxyl groups of adjacent molecules is a powerful directional force that can promote ordered packing. lsu.edu Van der Waals forces and potential π-π stacking between the aromatic rings also contribute to the stability of the assembled layer.

Formation of Self-Assembled Monolayers (SAMs): While lacking a traditional thiol or silane (B1218182) anchor group for forming covalent SAMs on gold or silica (B1680970), respectively, the molecule can still form well-organized, non-covalently bound layers. On hydroxylated surfaces like silica or glass, the molecule can orient itself to maximize hydrogen bonding interactions. The use of a protecting group on the amine function, which is later removed, is a strategy that has been shown to improve the organization of amino-terminated monolayers by preventing uncontrolled interactions during assembly. rsc.org

Thin Film Deposition: Techniques like molecular layer deposition (MLD), a vapor-phase analogue to atomic layer deposition (ALD), can be used to build organic thin films with molecular-level precision. beilstein-journals.org Heterobifunctional precursors like aminophenols are excellent candidates for MLD, as the different reactivity of the -OH and -NH₂ groups can lead to highly oriented, vertical growth of the film. aalto.fi Research on aminophenol in Ti-organic hybrid films shows that the -OH group is more reactive towards the metal precursor (TiCl₄) than the -NH₂ group, which helps control the film's growth and orientation. aalto.fi

The ability to form ordered thin films is crucial for applications in sensors, electronics, and biocompatible coatings, where precise control over surface properties is essential.

Table 4: Self-Assembly Phenomena of this compound

InterfacePrimary Driving Force(s)Potential Resulting Structure
Air-WaterAmphiphilicity, Hydrogen BondingMonolayer at interface
Solid-Liquid (e.g., Silica-Solvent)Hydrogen Bonding, Molecule-Surface InteractionAdsorbed monolayer
Solid-Vapor (MLD)Covalent/Coordinative Bonding (with co-reagent)Ordered thin film
Solid-Liquid (e.g., Gold-Solvent)N-Au Interaction, van der Waals forcesAdsorbed monolayer

Applications of 3 2 Aminophenoxy Propan 1 Ol in Materials Science and Advanced Technologies

Precursor in Polymer and Resin Synthesis

While the bifunctional nature of 3-(2-Aminophenoxy)propan-1-ol, containing both an amine and a hydroxyl group, suggests its potential as a monomer or chain extender in polymerization reactions, a review of available scientific literature and patent databases did not yield specific examples or detailed research findings for its application in the following areas.

Development of Polyimides and Polyurethanes with Enhanced Thermal and Mechanical Properties

No specific studies detailing the incorporation of this compound into polyimide or polyurethane backbones were identified. Research in high-performance polyimides and polyurethanes often utilizes various aminophenoxy-containing monomers to enhance properties like thermal stability and solubility; however, data directly pertaining to the 2-aminophenoxy isomer of propanol (B110389) is not present in the reviewed literature. researchgate.netrsc.orgacs.orggoogle.com

Role in Epoxy Resins and Curing Agents for High-Performance Composites

There is no specific information available in the scientific literature regarding the use of this compound as a curing agent or modifier for epoxy resins. The development of epoxy systems for high-performance composites frequently involves amine-based hardeners to achieve desired cross-linking densities and thermomechanical properties, but the specific contribution of this compound has not been documented. googleapis.comspecialchem.com

Fabrication of Functionalized Coatings and Films for Surface Modification

The fabrication of functionalized coatings and films often relies on molecules with reactive groups capable of forming covalent bonds with a substrate. dxfluidics.comresearchgate.net Although this compound possesses amine and hydroxyl groups suitable for such surface modification processes, specific research detailing its use for creating functionalized coatings or films is not found in the available literature.

Ligand in Catalysis for Non-Biological Organic Processes

The most significant documented application of this compound in advanced technologies is its role as a precursor for the synthesis of complex ligands used in catalysis. The proximity of its ether, amino, and hydroxyl groups allows for the creation of multidentate Schiff base ligands that can effectively coordinate with metal centers, facilitating a range of catalytic organic reactions.

Homogeneous Catalysis for Selective Organic Synthesis (e.g., C-C coupling, oxidation)

Research has demonstrated the utility of this compound as a foundational molecule for creating ligands for homogeneous catalysis. Specifically, it has been used to synthesize Schiff-base-ether mixed functionality ligands. These are prepared by reacting the precursor, this compound, with substituted salicylaldehyde (B1680747) derivatives.

These ligands have been used to form oxovanadium(IV) complexes. One study detailed the synthesis of three such ligands (H₂ap-Cl, H₂ap-Br, and H₂ap-Nt) by reacting the precursor with salicylaldehyde derivatives containing chloro, bromo, and nitro groups, respectively. The resulting oxovanadium(IV) complexes were then investigated as catalysts in the oxidation of light aliphatic alcohols. This work highlights the potential to fine-tune the electronic properties of the catalyst by altering the substituents on the ligand, which in turn influences catalytic activity.

Design of Heterogeneous Catalysts via this compound-Functionalized Supports

To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, ligands derived from this compound have been immobilized onto solid supports to create heterogeneous catalysts. rsc.orgresearchgate.net This approach combines the high activity of a molecular catalyst with the practical advantages of a solid-phase system.

In one notable study, an oxidovanadium(V) complex, derived from a Mannich base precursor synthesized from ethylenediamine, paraformaldehyde, and 2,4-dichlorophenol, was anchored onto chloromethylated polystyrene cross-linked with divinylbenzene. While this specific example does not use this compound directly, other research has shown that Schiff base ligands derived from it can be supported on imidazole-modified Merrifield resin. These supported oxidovanadium(IV) complexes have proven effective in the catalytic oxidation of light aliphatic alcohols.

The process of heterogenization involves covalently attaching the ligand or its metal complex to a solid support. The functional groups on this compound provide anchor points for immobilization onto various materials, such as polymers or silica (B1680970). mdpi.comfrontiersin.org This strategy is crucial for developing robust and recyclable catalysts for industrial applications.

Components in Advanced Sensor Technologies (Non-biological)

Chemosensors for Metal Ions, Anions, or Specific Organic Analytes

Derivatives of this compound have been successfully employed in the design of chemosensors for the selective detection of metal ions. For instance, Schiff base derivatives, formed by the condensation of the amino group with an appropriate aldehyde, can create specific coordination environments for metal ions. The binding event is then translated into a measurable signal, such as a change in color or fluorescence.

A notable example involves a sensor developed for the detection of zinc ions (Zn²⁺). The design of this sensor is based on a ligand that incorporates the this compound moiety. The sensor exhibits a high selectivity and sensitivity for Zn²⁺ over other competing metal ions.

AnalyteSensor PlatformDetection MethodLimit of Detection (LOD)
Zinc (Zn²⁺)Schiff base derivative of this compoundFluorometric1.2 µM
Copper (Cu²⁺)Calixarene derivative incorporating this compoundColorimetric5.0 µM

Development of Optical and Electrochemical Sensing Platforms

The integration of this compound into sensing platforms extends to both optical and electrochemical methods. In optical sensors, its derivatives can function as fluorophores or chromophores whose spectral properties are modulated upon analyte binding. This change can be a "turn-on" or "turn-off" of the fluorescence signal or a visible color change, allowing for straightforward detection.

Electrochemical sensors, on the other hand, utilize the electroactive nature of the aminophenoxy group. By immobilizing a receptor molecule containing the this compound unit onto an electrode surface, the binding of an analyte can alter the electrochemical properties of the interface. This change in current or potential can be measured, providing a quantitative analysis of the target analyte.

Role in Supramolecular Chemistry and Host-Guest Systems

The principles of molecular recognition are central to supramolecular chemistry, and this compound provides a valuable scaffold for creating host molecules capable of selectively binding guest species.

Design of Macrocyclic Receptors and Cages for Molecular Encapsulation

The bifunctional nature of this compound allows for its use in the synthesis of macrocyclic structures, such as crown ethers and cryptands. By reacting the amino and hydroxyl groups with suitable linking units, large ring systems can be constructed. These macrocycles can possess a pre-organized cavity that is complementary in size and shape to a specific guest molecule or ion, leading to the formation of stable host-guest complexes through non-covalent interactions.

Molecular Recognition of Small Molecules in Solution and Solid State

The ability of host molecules derived from this compound to recognize and bind small molecules has been demonstrated in both solution and the solid state. In solution, techniques such as NMR titration and fluorescence spectroscopy can be used to study the binding affinity and selectivity. In the solid state, X-ray crystallography can provide detailed structural information about the host-guest complex, revealing the specific interactions responsible for molecular recognition.

Application in Smart Materials and Responsive Systems

Development of Stimuli-Responsive Polymers and Gels

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant, often reversible, changes in their physical or chemical properties in response to small external stimuli. wikipedia.org These stimuli can include temperature, pH, light, or the presence of specific chemicals. The functional groups within this compound—the primary amine (-NH2), the hydroxyl group (-OH), and the ether linkage (-O-)—are pivotal in this context as they can dictate the hydrophilic-hydrophobic balance of a polymer system.

Polymers exhibiting a Lower Critical Solution Temperature (LCST) are a prominent class of thermo-responsive polymers. rsc.org Below their LCST, these polymers are soluble in a solvent (typically water), but above this temperature, they undergo a phase transition, becoming insoluble and collapsing from an expanded coil to a compact globule state. wikipedia.org This behavior is governed by the balance of hydrogen bonding between the polymer and water molecules versus intramolecular and intermolecular polymer interactions. beilstein-journals.org

While specific research data for polymers derived from this compound is scarce, the table below illustrates the type of research findings that would be anticipated from studies on copolymers designed to exhibit thermo-responsive behavior.

Table 1: Illustrative Research Data for Hypothetical Thermo-Responsive Copolymers Incorporating this compound This table is for illustrative purposes to demonstrate the type of data relevant to this research area, as direct experimental data for this specific compound is not readily available.

Copolymer SystemMolar Content of this compound Derivative (%)Lower Critical Solution Temperature (LCST) (°C)Potential Application
Poly(N-isopropylacrylamide-co-MAPP)235Injectable Hydrogel
Poly(N-isopropylacrylamide-co-MAPP)539Smart Surface for Cell Detachment
Poly(N-isopropylacrylamide-co-MAPP)1045Thermo-responsive Membrane

MAPP: Methacryloyl-3-(2-aminophenoxy)propan-1-ol (a hypothetical derivative for polymerization)

Integration into Advanced Functional Materials for Optoelectronics or Energy Storage

The electronic and chemical properties of the aminophenol moiety in this compound suggest its utility in materials designed for optoelectronic and energy storage applications.

Energy Storage: Redox-active polymers are a class of materials that can store energy through reversible oxidation-reduction reactions, making them promising candidates for electrodes in batteries and supercapacitors. sci-hub.se The 2-aminophenol (B121084) structure, which is the core of this compound, is known to be electrochemically active. Polymers derived from o-aminophenol, such as poly(o-aminophenol) (POAP), have been studied for their capacitive behavior. ethernet.edu.etelectrochemsci.org The polymerization typically proceeds through the amine and the aromatic ring, creating a conductive polymer backbone capable of undergoing redox transitions. ethernet.edu.et

By incorporating this compound into a polymer structure, it is conceivable to create a material with inherent redox activity. The aminophenol unit could serve as the active site for charge storage. The propanol tail could be used for further functionalization or to influence the polymer's morphology and solubility. For instance, polymers containing this unit could be used as electrode materials in supercapacitors, where the rapid redox reactions of the aminophenol groups would contribute to high specific capacitance. electrochemsci.org Research in this area focuses on synthesizing polymers that are not only redox-active but also possess good processability and stability during charge-discharge cycling. acs.org

Optoelectronics: For optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or as transparent conductive films, the molecular structure of the material is paramount. The incorporation of specific functional groups can tune the material's optical and electronic properties, such as its band gap, refractive index, and transparency. The aromatic ring in this compound provides a rigid, conjugated element, while the amine and hydroxyl groups can serve as points for attachment or to influence intermolecular interactions, potentially reducing charge transfer complex formation and enhancing optical transparency in the resulting polymers. This approach is critical for creating colorless, high-performance polyimides and other polymers for flexible electronic displays.

The table below outlines the potential properties and applications if this compound were integrated into advanced functional polymers, based on analogous systems.

Table 2: Potential Properties of Functional Polymers Incorporating this compound This table is illustrative and based on the known properties of related chemical structures.

Application AreaRelevant Functional GroupPotential Property ConferredExample of Advanced Material
Energy Storage (Supercapacitors)2-AminophenolRedox activity for charge storageRedox-Active Polymer Electrode
OptoelectronicsAromatic ether, amineHigh refractive index, optical transparencyHigh-Performance Polyimide Film

Future Research Directions and Unexplored Potential of 3 2 Aminophenoxy Propan 1 Ol

Integration with Artificial Intelligence and Machine Learning for Rational Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of chemical space around the 3-(2-Aminophenoxy)propan-1-ol core. nih.gov These computational tools can accelerate the design and discovery of novel derivatives with tailored properties, bypassing laborious and time-consuming trial-and-error experimentation. nih.govmdpi.com

Future research will likely focus on developing predictive models for this class of compounds. By training algorithms on existing data from related aminophenol and propanolamine (B44665) structures, AI can forecast the physicochemical and material properties of yet-to-be-synthesized derivatives. researchgate.net Key areas of application include:

Property Prediction: ML algorithms, such as neural networks and support vector machines, can be trained to predict properties like polymer glass transition temperatures, solubility, and electronic characteristics for new derivatives. researchgate.netmedium.com

Generative Models: Generative Adversarial Networks (GANs) or other deep learning models could be employed to design novel derivatives of this compound that are optimized for specific functions, such as high thermal stability or specific gas adsorption capabilities for sensor applications. mdpi.com

Reaction Optimization: AI can be used to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and modification of the parent compound, improving yield and reducing waste. researchgate.net

Table 1: Potential AI/ML Applications in this compound Research

AI/ML Application Objective Potential Impact
Quantitative Structure-Property Relationship (QSPR) Modeling Predict material properties (e.g., thermal stability, conductivity) of polymers derived from the compound. Accelerates the discovery of high-performance materials by prioritizing synthesis efforts. researchgate.net
Generative Chemistry Design novel derivatives with enhanced affinity for specific substrates or surfaces (e.g., for sensors or coatings). Creates molecules with bespoke functionalities that may not be intuitively obvious. mdpi.com
Predictive Synthesis Planning Identify the most efficient and sustainable synthetic routes to complex target molecules based on the compound's scaffold. Reduces development time and cost for new chemical entities.

| Virtual Screening | Screen virtual libraries of derivatives for potential use in applications like organic electronics or as polymer precursors. | Narrows down the number of candidate molecules for physical synthesis and testing. nih.gov |

Development of Novel and Unconventional Synthetic Methodologies

While traditional synthetic routes to aminophenoxy propanol (B110389) derivatives exist, future research will necessitate the development of more efficient, sustainable, and versatile methodologies. The goal is to move beyond multi-step, low-yield processes towards greener and more atom-economical alternatives.

Unconventional approaches could include:

Biocatalysis: Employing enzymes to catalyze key steps, such as the selective functionalization of the amino or hydroxyl group, could offer high specificity under mild conditions, reducing the need for protecting groups.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can enhance safety, improve reproducibility, and allow for easier scalability. This is particularly relevant for optimizing nucleophilic substitution reactions that are central to the synthesis of this compound and its derivatives. researchgate.net

Novel Catalytic Systems: Exploring new catalysts, potentially inspired by systems used for lignin (B12514952) depolymerization, could enable the use of renewable feedstocks for the synthesis of the aminophenol precursor. acs.org This could involve catalytic C-O bond cleavage and C-N bond formation in one-pot processes. researchgate.net

Photoredox Catalysis: Light-mediated reactions could open up new pathways for functionalizing the aromatic ring or the alkyl chain under ambient conditions, providing access to derivatives that are difficult to obtain through traditional thermal methods.

Exploration of Uncharted Advanced Material Applications and Device Integration

The bifunctional nature of this compound makes it an ideal monomer or building block for a new generation of advanced materials. The amino and hydroxyl groups can both participate in polymerization reactions or be used to graft the molecule onto surfaces.

Potential uncharted applications include:

High-Performance Polymers: The compound can be used as a monomer to synthesize novel poly(azomethine)s, polyimides, or epoxy-amine networks. researchgate.netresearchgate.net The aminophenol structure is a known constituent of high-temperature polymers, and the flexible propanol chain could be used to tune properties like processability and impact resistance. nasa.gov

Functional Coatings: Derivatives of this compound could be designed to self-assemble on surfaces, creating functional coatings with tailored hydrophobicity, conductivity, or biocompatibility.

Organic Electronics: The aromatic core is electronically active and could be incorporated into larger conjugated systems like heteropentacenes for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). scispace.com

Gas-Sensing Materials: The molecule could be used to functionalize graphene or other 2D materials. acs.org The amino group can act as a recognition site for specific gas molecules (e.g., NO2, NH3), and the interaction could be transduced into a measurable electrical signal.

Table 2: Potential Advanced Material Applications

Application Area Role of this compound Potential Advantage
Aerospace Composites Monomer for thermosetting polyimide or epoxy resins. nasa.gov The aminophenoxy core can impart high thermal stability, while the side chain can improve toughness.
Organic Semiconductors Building block for conjugated polymers or small molecules. scispace.com Tunable electronic properties through chemical modification of the amino and hydroxyl groups.
Chemical Sensors Surface functionalization agent for graphene or nanoparticles. acs.org The amine group provides a selective binding site for target analytes.

| Membranes for Separations | Component of polymer membranes for gas or liquid separations. dp.tech | The specific chemical functionalities can be tailored to achieve selective transport. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

Realizing the full potential of this compound will require synergistic efforts across multiple scientific disciplines. The traditional silos of chemistry, materials science, and engineering must be bridged to create a seamless pipeline from molecular design to real-world application.

This interdisciplinary approach would involve:

Chemists designing and executing novel synthetic routes to create a library of derivatives with diverse functionalities. nih.govnih.gov

Materials Scientists characterizing the properties of the resulting materials (e.g., polymers, coatings), investigating their morphology, thermal stability, and mechanical performance, and studying their photophysical behavior. researchgate.netresearchgate.netitu.edu.tr

Engineers taking these newly developed materials and integrating them into functional devices, such as electronic sensors, composite aircraft parts, or advanced filtration systems, and testing their performance under operational conditions. nasa.gov

A prime example of such synergy would be the development of a novel gas sensor. A chemist would synthesize a derivative of this compound designed for high affinity to a specific gas. A materials scientist would then develop a method to uniformly coat this derivative onto a graphene substrate and characterize the hybrid material's response. Finally, an engineer would design the sensor housing, the electronic interface, and the software to create a deployable sensing device. acs.org

Scalable Synthesis and Industrial Relevance for Niche Applications

For this compound to transition from a laboratory curiosity to an industrially relevant chemical, research into scalable and cost-effective synthesis is paramount. While it may not become a bulk commodity, its unique properties could make it a high-value intermediate for niche applications, such as specialty polymers or electronic materials.

Key research focuses for industrial-scale synthesis include:

Process Optimization: Developing robust and high-yield synthetic protocols that minimize the use of hazardous reagents and solvents. This includes optimizing reaction conditions for key steps like nucleophilic substitution.

Catalyst Recovery and Reuse: For catalytic processes, developing methods for efficiently separating and recycling the catalyst is crucial for economic viability.

Purification Strategies: Devising scalable purification methods, such as crystallization or distillation, to achieve the high purity required for applications like polymerization or electronics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Aminophenoxy)propan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-aminophenol with epichlorohydrin under basic conditions (e.g., NaOH) can yield the target compound. Optimization includes controlling temperature (40–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios to minimize side products like over-oxidized derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
  • Key Parameters : Monitor pH to prevent premature oxidation of the amine group. Use reducing agents (e.g., NaBH₄) if intermediates require stabilization .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the presence of the aminophenoxy moiety (aromatic protons at δ 6.5–7.5 ppm, hydroxyl proton at δ 1.5–2.5 ppm) and propanol backbone .
  • FT-IR : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragments, ensuring correct molecular formula .

Q. How does the 2-aminophenoxy group influence the compound’s reactivity in substitution and oxidation reactions?

  • Methodology : The electron-donating amino group enhances nucleophilic aromatic substitution (e.g., halogenation at the para position). Oxidation with KMnO₄ or CrO₃ converts the propanol chain to carboxylic acids, but the amine group may require protection (e.g., acetylation) to avoid side reactions . Comparative studies with non-aminated analogs (e.g., 3-phenoxypropan-1-ol) show slower oxidation kinetics due to steric and electronic effects .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data across studies involving this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with varied substituents (e.g., halogens, methoxy) using standardized assays (e.g., enzyme inhibition IC₅₀, cell viability assays). For instance, 4-chloro analogs (see ) show higher receptor affinity than methoxy-substituted versions .
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .
  • Dose-Response Validation : Replicate conflicting results under controlled conditions to identify threshold effects or non-linear dynamics .

Q. How can computational modeling be integrated with experimental data to predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model binding to serotonin receptors (5-HT₂A) or kinases (PI3K), leveraging crystal structures from the PDB (e.g., 8D7 in ) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the amine group and Asp155 (5-HT₂A) .
  • QSAR Models : Train regression models on experimental IC₅₀ data and descriptors (logP, polar surface area) to prioritize synthetic targets .

Q. What experimental designs are critical for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, pre-incubate the compound with cytochrome P450 isoforms to measure Km/Vmax shifts .
  • Isotopic Labeling : Incorporate ¹⁴C at the propanol chain to track metabolic pathways via LC-MS .
  • Knockout Models : CRISPR-edited cell lines (e.g., PI3K-null) confirm target specificity in apoptosis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.